molecular formula C20H20O4 B380523 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-01-3

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B380523
CAS No.: 315233-01-3
M. Wt: 324.4g/mol
InChI Key: QHSATRXZIMPMAA-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a chromen-4-one derivative of significant interest in medicinal chemistry and biological research. As a member of the chromone family, this compound serves as a valuable chemical scaffold for developing novel therapeutic agents. Chromone derivatives are extensively studied for their diverse biological activities, which often include antioxidant and anti-inflammatory properties . The specific structure of this compound, featuring a 7-methoxy group and a 2-methyl substituent on the chromone core, is similar to other researched molecules that have demonstrated potential in various pharmacological areas . The 3-(4-propylphenoxy) moiety may influence its lipophilicity and interaction with biological targets, making it a candidate for structure-activity relationship (SAR) studies. Researchers utilize this compound in high-throughput screening, enzyme inhibition assays, and as a precursor in the synthesis of more complex molecules for investigating pathways related to oxidative stress and inflammation . The mechanism of action for such compounds typically involves interaction with specific molecular targets; for instance, some related hydroxy-chromen-4-ones are known to function as antioxidants by scavenging free radicals, thereby reducing oxidative stress at the cellular level . Other chromone analogs have been reported to exhibit their effects by modulating the production of pro-inflammatory cytokines and enzymes, suggesting a potential role in mitigating inflammatory responses . This product is offered with a guaranteed purity of ≥98% (as determined by HPLC) and is provided for laboratory research and further manufacturing use. It is strictly For Research Use Only. Not for human or veterinary use. All sales are final, and researchers are responsible for confirming product identity and purity for their specific applications.

Properties

IUPAC Name

7-methoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-20-13(2)23-18-12-16(22-3)10-11-17(18)19(20)21/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSATRXZIMPMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, 4-propylphenol, and appropriate methoxy and methylating agents.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxyacetophenone with 4-propylphenol under basic conditions to form a phenoxy-substituted acetophenone derivative.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the chromen-4-one core structure.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxy and propylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.

Scientific Research Applications

7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one: has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal Transduction Modulation: Modulating cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Chromenone Derivatives

Structural Modifications and Substituent Effects

Position 3 Substituents
  • 8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (): Differs by a trifluoromethyl group at C2 and a diisobutylamino-methyl group at C6. The trifluoromethyl group enhances electronegativity and metabolic stability compared to the methyl group in the target compound. Molecular weight: 505.57 vs. ~340 (estimated for the target compound).
  • 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one (): Substituted with a piperazine-propoxy chain at C4 and a phenyl group at C3. The polar piperazine group increases water solubility, contrasting with the hydrophobic 4-propylphenoxy group in the target compound.
Position 7 Substituents
  • Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) ():
    • Hydroxyl groups at C7 and C4' (phenyl ring) enhance hydrogen-bonding capacity and polarity.
    • Lower lipophilicity (logP ~1.5) compared to the methoxy-substituted target compound (estimated logP ~3.2).
Position 2 Substituents
  • 2-[4-(Methylthio)phenyl]-4H-chromen-4-one ():
    • Methylthio group at C2 contributes to sulfur-based interactions in biological systems.
    • Lacks the C3 and C7 substituents, resulting in reduced steric hindrance and distinct electronic profiles.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP (Predicted) Key Substituents
Target Compound ~340 Not reported ~3.2 C7-OCH3, C2-CH3, C3-(4-propylphenoxy)
8-[(Diisobutylamino)methyl]-7-hydroxy... 505.57 Not reported ~5.1 C2-CF3, C8-(diisobutylamino-methyl)
Daidzein 254.24 315–325 ~1.5 C7-OH, C3-(4-hydroxyphenyl)
2-[4-(Methylthio)phenyl]-4H-chromen-4-one 256.34 105 ~2.8 C2-SCH3

Biological Activity

7-Methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically the chromone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H20O4
  • Molecular Weight : 324.37 g/mol

Synthesis Methodology :

  • Starting Materials : The synthesis typically involves 2-hydroxyacetophenone, 4-propylphenol, and methoxy/methylating agents.
  • Formation of Intermediate : The initial reaction occurs under basic conditions to form a phenoxy-substituted acetophenone derivative.
  • Cyclization : A Lewis acid catalyst is used for cyclization to form the chromen-4-one core.
  • Final Modifications : Methoxylation and methylation complete the synthesis.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals.

Anti-inflammatory Effects

Research indicates that this compound can inhibit nitric oxide (NO) production in macrophages, suggesting its potential as an anti-inflammatory agent. In vitro studies have shown that it does not induce cytotoxicity at effective concentrations.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicate that it possesses notable anticancer properties, with specific IC50 values demonstrating its efficacy against different types of cancer cells.

Case Studies and Experimental Data

  • Cytotoxicity Testing :
    • A study conducted on various human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) revealed varying degrees of cytotoxicity.
    • For instance, a related compound showed an IC50 of 2.63 ± 0.17 µM against AGS cells, indicating strong potential for further development as an anticancer agent.
CompoundCell LineIC50 (µM)
This compoundAGSTBD
Related CompoundAGS2.63 ± 0.17
5-FU (Control)Various29.61 ± 0.21
  • Mechanistic Insights :
    • The mechanism of action includes modulation of signaling pathways related to inflammation and oxidative stress.
    • It may inhibit specific enzymes involved in disease progression, showcasing its therapeutic potential.

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